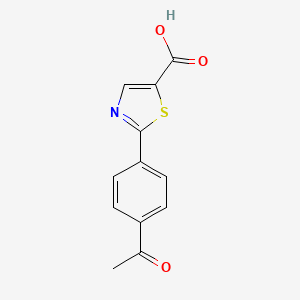

2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid

CAS No.:

Cat. No.: VC17679041

Molecular Formula: C12H9NO3S

Molecular Weight: 247.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9NO3S |

|---|---|

| Molecular Weight | 247.27 g/mol |

| IUPAC Name | 2-(4-acetylphenyl)-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C12H9NO3S/c1-7(14)8-2-4-9(5-3-8)11-13-6-10(17-11)12(15)16/h2-6H,1H3,(H,15,16) |

| Standard InChI Key | QYWIIHWVCOOLBC-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2=NC=C(S2)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a 1,3-thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—linked to a 4-acetylphenyl group at C2 and a carboxylic acid group at C5. The acetyl group introduces hydrophobicity, while the carboxylic acid enhances solubility and hydrogen-bonding capacity. This dual functionality enables interactions with both hydrophobic pockets and polar residues in biological targets, a feature critical for drug design .

Key Structural Features:

-

Thiazole Core: The 1,3-thiazole ring contributes to aromaticity and planarity, favoring π-π stacking interactions with protein residues .

-

4-Acetylphenyl Substituent: The acetyl group at the para position of the phenyl ring enhances metabolic stability compared to alkyl chains .

-

Carboxylic Acid Group: Facilitates salt bridge formation with basic amino acids (e.g., lysine, arginine) in target proteins .

Physicochemical Properties

Computational analyses of analogous thiazole derivatives reveal the following properties (Table 1) :

Table 1. Calculated Physicochemical Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 277.3 g/mol |

| Calculated logP | 1.85 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 5 |

| Polar Surface Area | 89.5 Ų |

These values align with Lipinski’s rule of five, suggesting favorable oral bioavailability . The moderate logP indicates balanced lipophilicity, while the polar surface area supports membrane permeability.

Synthetic Strategies

Solid-Phase Synthesis via Traceless Linker

A traceless solid-phase approach, as described by Abdildinova and Gong (2021), enables efficient synthesis of thiazole-based peptidomimetics . While their work focuses on 1,3-thiazole-5-carboxylic acid derivatives, the methodology is adaptable to 2-(4-acetylphenyl) substitution:

-

Resin Functionalization: Merrifield resin is converted to a cyanocarbonimidodithioate intermediate via reaction with potassium cyanocarbonimidodithioate in DMF .

-

Thiazole Ring Formation: Treatment with ethyl bromoacetate yields a thiazole resin, confirmed by ATR-FTIR (absence of nitrile peak at 2160 cm⁻¹ and emergence of ester CO at 1664 cm⁻¹) .

-

Carboxylic Acid Introduction: Hydrolysis of the ester group using NaOH generates the free carboxylic acid .

-

Acetylphenyl Grafting: Friedel-Crafts acylation introduces the acetylphenyl group at C2, though specific conditions for this step require optimization.

Solution-Phase Cyclocondensation

An alternative route involves cyclocondensation of α-bromoacetophenone derivatives with thiourea analogs. Komykhov et al. (2020) demonstrated this method for synthesizing 2-aryl-1,3-thiazole-5-carboxylic acids :

-

Bromination: 4-Acetylphenacyl bromide is prepared via bromination of 4-acetylacetophenone using Br₂ in acetic acid .

-

Cyclization: Reaction with thiourea in refluxing acetone forms the thiazole ring, with the carboxylic acid group introduced via in situ oxidation or hydrolysis .

This method affords moderate yields (36–78%) and is scalable for library synthesis .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H and 13C NMR spectra of related compounds provide insights into the target molecule’s structure :

-

1H NMR: Aromatic protons of the 4-acetylphenyl group appear as a doublet at δ 7.8–8.2 ppm, while the thiazole C4-H resonates as a singlet near δ 7.0 ppm .

-

13C NMR: The thiazole C2 and C5 carbons are observed at δ 166–168 ppm (C=O) and δ 138–140 ppm (C-S), respectively .

Infrared Spectroscopy (IR)

ATR-FTIR analysis confirms functional groups:

-

Strong absorption at 1700–1720 cm⁻¹ (C=O stretch of acetyl and carboxylic acid) .

-

Broad peak near 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid) .

Biological Evaluation and Applications

Protein-Protein Interaction Modulation

Thiazole derivatives with carboxylic acid substituents show promise as PPI inhibitors. Abdildinova and Gong (2021) identified β-turn mimetics in similar compounds, which disrupt interactions between p53 and oncoproteins like MdmX . Molecular docking suggests the acetylphenyl group occupies hydrophobic pockets (e.g., Tyr99 in MdmX), while the carboxylic acid forms salt bridges with Arg97 .

Computational Studies and Drug-Likeness

Molecular Dynamics Simulations

Simulations of analogous compounds reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume